Meperfluthrin
Description
Evolution of Synthetic Pyrethroids: A Historical Overview within Insecticide Discovery
The journey of pyrethroid insecticides began with the study of natural pyrethrins, which are extracts from the pyrethrum flower, Tanacetum cinerariifolium. jst.go.jp These natural compounds were known for their insecticidal properties, particularly their rapid "knockdown" effect on flying insects. wikipedia.org However, their instability in sunlight limited their widespread use in agriculture. wikipedia.orgnih.gov
The early 20th century saw foundational work by scientists like Hermann Staudinger and Leopold Ružička, who elucidated the structures of the active components in pyrethrum, pyrethrin I and II. wikipedia.org This understanding paved the way for the synthesis of the first synthetic pyrethroid, allethrin, in 1949. jst.go.jpnih.gov The goal of these early synthetic efforts was to create compounds with enhanced stability while retaining the potent insecticidal activity of their natural counterparts. researchgate.net
The 1960s marked the development of the first generation of synthetic pyrethroids, including tetramethrin (B1681291) (synthesized in 1964), resmethrin, and bioresmethrin. wikipedia.orgresearchgate.net While more active than natural pyrethrins, these compounds still suffered from photodegradation. wikipedia.orgresearchgate.net A significant breakthrough occurred in the 1970s with the invention of second-generation pyrethroids like permethrin (B1679614), cypermethrin, and deltamethrin (B41696). wikipedia.org These were the first photostable pyrethroids, making them suitable for agricultural applications. nih.gov
Further research led to the classification of pyrethroids into two types based on their chemical structure and neurotoxicological effects. pharmahealthsciences.net Type I pyrethroids, such as permethrin and allethrin, lack an α-cyano group, while Type II pyrethroids, including deltamethrin and cypermethrin, possess this group, which contributes to their prolonged effect on the insect nervous system. pharmahealthsciences.netorst.edu The development of pyrethroids has continued, with a focus on creating compounds with specific characteristics, such as high knockdown activity or increased photostability, for a wide range of applications from household pest control to agriculture. jst.go.jp
Chemical Classification and Distinctive Structural Attributes of Meperfluthrin
This compound is chemically classified as a synthetic pyrethroid ester insecticide. tga.gov.au Its synthesis involves the esterification of an acid with an alcohol. Specifically, it can be produced through the reaction of (1R,trans)-permethrinic acid with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. google.com Another synthesis route involves the reaction of (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide with the same alcohol. Industrial production often utilizes a clean synthesis process where (1R, trans)-dichlorochrysanthemic acid reacts with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. google.com
The molecular structure of this compound is a mixture of the 1R Trans and 1R Cis isomers of 2,3,5,6-tetrafluro-4-(methoxymethyl)benzyl-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate in a specific isomeric ratio. quickcompany.in A key structural feature is the presence of a tetrafluorobenzyl group, which is also found in the related pyrethroid, metofluthrin (B10177). ontosight.ai
The synthesis process can be designed to be clean, minimizing waste by removing by-products like water or hydrochloric acid efficiently. smolecule.comgoogle.com For instance, a direct esterification reaction can be carried out in a high-pressure kettle with a water-containing organic solvent that facilitates the removal of water generated during the reaction. google.com Another method involves a direct reaction using halogenated compounds and alcohols under controlled temperatures, allowing for the efficient removal of by-products like hydrochloric acid. smolecule.com
Significance of this compound Research in Applied Chemical Science and Entomology
Research into this compound holds considerable significance in both applied chemical science and entomology. From a chemical perspective, the development of this compound showcases advancements in clean synthesis processes. Methods have been devised to achieve high conversion rates of the precursor alcohol (over 98%) and to easily separate and recover catalysts, thereby minimizing industrial waste. google.comgoogle.com This aligns with the growing emphasis on green chemistry and sustainable industrial practices. The synthesis of this compound, with its specific isomeric composition, also represents a sophisticated application of stereoselective chemistry to produce a highly effective final product. quickcompany.in
In the field of entomology, this compound is recognized for its high insecticidal activity. google.comgoogle.com Like other pyrethroids, it acts as a neurotoxin, disrupting the nervous system of insects. cymitquimica.comwikipedia.org This mode of action leads to a rapid knockdown effect, making it a valuable tool for controlling a wide range of insect pests. cymitquimica.com The development of potent insecticides like this compound is crucial for public health applications, particularly in the control of disease-carrying insects such as mosquitoes. ontosight.ai The ongoing research into such compounds contributes to the arsenal (B13267) of tools available for managing insect populations and the diseases they transmit.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFQAAWRPDRKDG-KOLCDFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058217 | |
| Record name | Meperfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915288-13-0 | |
| Record name | Meperfluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915288130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meperfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl (1R)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPERFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4LQ8HV8XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Meperfluthrin
Total Synthesis Routes and Mechanistic Pathways
The synthesis of the key intermediate, 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol, is itself a critical multi-step process. nus.edu.sg It can be produced from raw materials like tetrafluoro terephthalate (B1205515) through reduction and etherification reactions. chembk.com One innovative route utilizes a by-product from other industrial processes, 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene, realizing resource utilization and adding economic value. nus.edu.sgwipo.int
Esterification Reactions Employing Halogen Hydride Scavenging Systems
A significant advancement in Meperfluthrin synthesis involves conducting the esterification reaction without traditional acid-binding agents. When the more reactive acyl halide form of the carboxylic acid, (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide, is used, a molecule of hydrogen halide (such as hydrogen chloride, HCl) is generated as a by-product. google.com
Conventional methods would employ an acid scavenger, such as pyridine (B92270) or triethylamine, to neutralize this acidic by-product. quickcompany.insn-tin.com However, these agents often exceed equimolar ratios and can complicate the purification process, adding to the waste stream. google.com
A cleaner, more advanced approach involves a "halogen hydride scavenging system." In this method, the reaction is performed in a solvent that is specifically chosen to facilitate the easy removal of the gaseous hydrogen halide as it is formed. google.com This is often aided by applying negative pressure to the reaction system. This technique offers several advantages:
It drives the reaction towards completion by removing a product, in accordance with Le Châtelier's principle.
It eliminates the need for an acid-binding agent, simplifying the process flow and downstream purification. google.com
The removed hydrogen halide can be captured and recovered, potentially as a saleable industrial-grade acid, transforming a waste product into a valuable co-product. google.com
This process significantly reduces the generation of waste, aligning with the principles of cleaner production. google.com
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in achieving efficient esterification for this compound synthesis, particularly when the less reactive carboxylic acid is used instead of the acyl halide. Various catalytic systems have been developed to facilitate this reaction.
One common approach is the use of strong acid catalysts. These include p-Toluenesulfonic acid (PTSA), sulfuric acid, phosphoric acid, or nitric acid. quickcompany.in These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The reaction is typically conducted at elevated temperatures (90-120°C) with simultaneous azeotropic removal of water to drive the equilibrium towards the ester product. quickcompany.in
More advanced catalytic systems involving metal catalysts have also been explored. For instance, a zirconium-based catalyst, tetrapropoxyzirconium, has been shown to be effective for the esterification of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol in the synthesis of related pyrethroids. epo.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are also employed in the synthesis of related chlorine-containing pyrethroids, demonstrating their potential utility in streamlining the reaction conditions. google.com
| Catalyst Type | Specific Examples | Reactants | Key Process Feature | Reference |
|---|---|---|---|---|
| Strong Acid | Sulfuric Acid (H₂SO₄), PTSA | Carboxylic Acid + Alcohol | Azeotropic removal of water | quickcompany.in |
| Metal Catalyst | Tetrapropoxyzirconium | Carboxylic Acid + Alcohol | Reaction at elevated temperature | epo.org |
| Phase-Transfer Catalyst | Quaternary Ammonium Salts | Various (in related pyrethroids) | Milder reaction conditions | google.com |
Process Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby enhancing the economic viability and sustainability of the manufacturing process. Key parameters that are manipulated include temperature, pressure, reaction time, and the method of by-product removal.
One patented process, which avoids traditional acid scavengers, reports a high transformation efficiency of the key alcohol intermediate (over 98%) and a final product purity of over 95%. google.com This is achieved by carefully controlling the reaction temperature and using negative pressure to remove the HCl by-product.
Another optimized process involves the direct esterification of the carboxylic acid and alcohol at atmospheric pressure, maintaining a temperature of 105-110°C while azeotropically removing the water formed. quickcompany.in This method is reported to yield this compound in greater than 97% purity, a significant improvement over older methods that required higher temperatures (150-165°C) and pressures and resulted in lower purity (95%). quickcompany.in An optimized three-step synthesis route has been reported to achieve a total yield of 76.7% with a product mass fraction exceeding 96%. chembk.com
| Optimization Strategy | Reaction Conditions | Reported Purity/Efficiency | Reference |
|---|---|---|---|
| HCl Removal via Negative Pressure | 45-55°C, 6-hour insulation reaction | 95.7% Purity, 99.7% Alcohol Transformation | google.com |
| Azeotropic Water Removal | 105-110°C, Atmospheric Pressure | >97% Purity | quickcompany.in |
| High Temp/Pressure Method | 150-165°C, 0.25-0.35MPa | ~95% Purity | quickcompany.in |
Development of Green Chemistry Approaches in this compound Production
The principles of green chemistry are increasingly being applied to the production of pesticides to minimize their environmental footprint. For this compound, this involves developing cleaner synthetic processes with a focus on sustainable solvent use and waste reduction. google.com
Solvent Selection for Sustainable Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical process. In this compound synthesis, solvents are chosen not only for their ability to dissolve reactants but also for their role in process efficiency and sustainability.
In the clean synthesis process that removes hydrogen halide gas, the solvent must be favorable for this "overflow." google.com Water-immiscible organic solvents such as toluene, xylene, hexane, and heptane (B126788) are often used. quickcompany.insn-tin.com A key aspect of the green approach is the ability to recover and recycle these solvents. Processes have been developed where the solvent is removed from the final product under negative pressure and then reused in subsequent batches, significantly reducing solvent consumption and waste. google.com
The use of water-soluble media to create low-energy, low-pollution production processes for formulations like mosquito coils also represents a green approach in the product's lifecycle. sinobiochemistry.com
Waste Minimization Strategies in Manufacturing Processes
A primary goal of green chemistry in this compound production is the minimization of waste, often referred to as reducing the "three wastes" (waste gas, wastewater, and industrial residue). google.com
Several innovative strategies contribute to this goal:
By-product Valorization: The most prominent example is the clean synthesis process where the hydrogen halide by-product is not neutralized (which would create salt waste) but is instead captured as a gas and recovered as a usable industrial acid. This strategy embodies the atom economy principle by turning a potential waste stream into a co-product. google.com
Waste-to-Feedstock Conversion: The synthesis of the key intermediate, 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl (B1604629) alcohol, from 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene is a powerful example of industrial symbiosis. nus.edu.sgwipo.int This approach takes a by-product from another process, which might otherwise be considered waste, and uses it as a valuable starting material, thus designing waste out of the system. nus.edu.sg
Process Simplification: By eliminating the need for acid-binding agents and the subsequent washing steps required to remove them and their salts, the process becomes simpler and generates less aqueous waste. quickcompany.ingoogle.com The azeotropic removal of water is another efficient technique that drives the reaction and simplifies purification. quickcompany.in
These strategies collectively lead to a manufacturing process for this compound that is not only efficient but also significantly more environmentally benign. google.com
Structural Modifications and Analog Development for Enhanced Biological Activity
The development of synthetic pyrethroids has been marked by extensive structural modifications to enhance insecticidal efficacy and improve safety profiles. This compound, a fluorine-containing pyrethroid, exemplifies the success of these chemical derivatization strategies. jst.go.jp Key areas of research have focused on the strategic substitution of fluorine atoms and the isolation of specific stereoisomers to optimize the molecule's biological performance.
Fluorine Atom Substitutions and their Impact on Molecular Properties
The incorporation of fluorine into agrochemicals is a widely used strategy to enhance their biological efficacy. researchgate.net In pyrethroids, the introduction of fluorine atoms can significantly alter key molecular properties such as metabolic stability, lipophilicity, and binding affinity to the target site, which is the voltage-gated sodium channel in insects. nih.gov this compound features a 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol moiety, a direct result of the application of fluorine chemistry in the structural modification of pyrethroids. jst.go.jp
The presence of multiple fluorine atoms on the benzyl ring of this compound has several critical impacts:
Enhanced Metabolic Stability: Fluorine atoms can block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450s. nih.govacs.org This increased stability ensures that the insecticide persists longer at the target site, thereby enhancing its potency and duration of action.
Altered Lipophilicity: The effect of fluorine on lipophilicity is complex and not always straightforward. While often assumed to increase lipophilicity, the high electronegativity of fluorine can, in some cases, lead to a less lipophilic molecule. acs.org This modification, however, can improve the molecule's bioavailability and permeability through cellular membranes, facilitating its transport to the nerve cells of insects. researchgate.netnih.gov
Increased Intrinsic Activity: The strong electron-withdrawing nature of fluorine atoms can alter the electronic properties of the molecule. This can lead to a stronger binding affinity with the target sodium channels in insects, resulting in more potent insecticidal activity. researchgate.net The strategic placement of fluorine, as seen in the development of other fluorinated pyrethroids like cyfluthrin, has been shown to be crucial for improving efficacy. jst.go.jp
Research has demonstrated that the introduction of fluorine-containing groups is a successful approach in developing powerful insecticides. researchgate.net The polyfluorinated benzyl ester in this compound is a prime example of this strategy, contributing significantly to its effectiveness as a rapid-acting insecticide for controlling mosquitoes and other pests. jst.go.jpherts.ac.uk
Stereoisomeric Formulations and their Research Implications
Pyrethroid insecticides, including this compound, are characterized by the presence of multiple chiral centers, leading to the existence of several stereoisomers. google.commichberk.com These isomers, which can be either geometric (cis/trans) or optical (enantiomers), often exhibit vastly different biological activities. google.commichberk.com The cyclopropane (B1198618) ring in the chrysanthemic acid portion of this compound has two chiral centers, which results in four possible stereoisomers.
In the case of this compound, it is synthesized from a specific isomer of its acid component, (1R)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This indicates a focus on specific, highly active isomers. Patent literature reveals that commercial compositions of this compound are often formulated to contain a high percentage of trans isomers, sometimes ranging from 90% to 99.9%. google.com this compound itself is specifically the (1R,3S)-isomer of a related compound, renofluthrin. herts.ac.uk The research and development of single or enriched stereoisomer formulations are driven by the need for more efficient and environmentally considerate insecticides. nih.gov
The table below summarizes the general relationship between stereoisomerism and biological activity in pyrethroids, which is applicable to this compound.
| Stereoisomer Type | General Activity Trend | Research Implication |
| Trans Isomers | Often show higher insecticidal activity and faster knockdown effects compared to cis isomers. | Formulations are developed to maximize the concentration of trans isomers for enhanced performance. google.com |
| Cis Isomers | May have lower acute toxicity to mammals but are often less effective as insecticides. | Often considered an impurity in high-efficacy formulations. |
| (1R)-isomers | The 1R configuration at the C1 position of the cyclopropane ring is typically the most biologically active. | Synthesis routes are designed to selectively produce the (1R)-enantiomers. |
| (1S)-isomers | Generally exhibit significantly lower insecticidal activity. | Removed or minimized during production to improve the efficiency of the final product. |
Molecular and Cellular Mechanisms of Insecticidal Action of Meperfluthrin
Interaction with Voltage-Gated Sodium Channels in Insect Neurophysiology
The fundamental mechanism of meperfluthrin's neurotoxicity involves the disruption of the normal function of voltage-gated sodium channels in the nerve cell membranes of insects. bmj.com These channels are transmembrane proteins that initiate and propagate action potentials, which are rapid changes in membrane voltage essential for nerve impulse conduction. researchgate.netjpionline.org Pyrethroids, including this compound, bind to these channels and modify their gating properties, preventing them from closing normally after activation. researchgate.netwikipedia.org This action leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. jpionline.org
The interaction of pyrethroids with voltage-gated sodium channels leads to significant perturbations in the channel's gating kinetics—the processes of opening (activation), closing (deactivation), and inactivation. researchgate.net this compound alters these kinetics, causing the sodium channels to remain open for an extended duration. patsnap.com This effect is characterized by a slowing of both the activation and inactivation processes of the channel. researchgate.net The prolonged opening of individual channels leads to a sustained depolarization of the neuronal membrane, disrupting the normal pattern of action potential generation. jpionline.org The nerve cannot repolarize correctly, leading to a state of continuous, uncontrolled firing of nerve impulses. patsnap.com This disruption ultimately results in the paralysis and death of the insect. researchgate.net While specific biophysical studies detailing the precise kinetic changes induced solely by this compound are limited, the general mechanism for pyrethroids involves modifying the channel to a state where it remains persistently open. researchgate.netwikipedia.org
Molecular docking studies are computational methods used to predict how a molecule, such as this compound, binds to a specific receptor site on a protein. jpionline.orgresearchgate.net For pyrethroids, two primary receptor sites on the insect voltage-gated sodium channel, termed PyR1 and PyR2, have been proposed. nih.gov The binding of pyrethroids to these sites is believed to be essential for their ability to prolong the channel's open state. nih.gov
The chemical structure of this compound, particularly its fluorinated benzene (B151609) ring and cyclopropane (B1198618) carboxylate ester group, is critical in determining its binding affinity to these insect sodium channels. While specific docking studies for this compound on sodium channels are not widely published, research on other pyrethroids provides insight. For instance, docking studies with permethrin (B1679614) have identified interactions with multiple amino acid residues within the channel. jpionline.org It is hypothesized that this compound interacts with similar sites. nih.gov The effectiveness of polyfluorobenzyl pyrethroids like this compound is partly attributed to the halogenation on the alcohol moiety, which helps prevent metabolic breakdown by cytochrome P450 enzymes, thus maintaining its ability to bind to the target site. researchgate.net
Table 1: Predicted Binding Affinities of Pyrethroids to Wild-Type and Mutated Voltage-Gated Sodium Channels (VGSC) in Mosquitoes This table presents data from a molecular docking study on permethrin to illustrate the concept of binding affinity. Specific values for this compound are not available in the provided search results.
| Compound | VGSC Type | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| Permethrin | Wild-Type | -7.9 | GLN385, CYS973, GLY974, ASN1003, LEU1007, ALA1486, THR1487, PHE1488, LYS1489, SER1528, PHE1529, LEU1532 |
| Permethrin | Mutated (L1014C) | -6.4 | CYS973, GLY974, THR1487, PHE1488, LYS1489, ILE1490, SER1528, PHE1529, LEU1532, TYR1533, LEU1536 |
Data sourced from an in silico study on permethrin resistance in mosquitoes. jpionline.org
Downstream Physiological Consequences in Insect Models
The molecular disruption of sodium channel function by this compound precipitates a cascade of debilitating physiological effects in insects.
The persistent membrane depolarization caused by this compound leads to a state of neural hyperexcitation, where nerve cells fire continuous and uncontrolled action potentials. patsnap.comoup.com This overwhelming of the insect's nervous system manifests as rapid knockdown, a state where the insect is rendered incapable of flight. oup.com The hyperexcitation is followed by muscle spasms and ultimately, paralysis and death. patsnap.com This rapid knockdown effect is a hallmark of pyrethroid insecticides and is a direct consequence of their action on voltage-gated sodium channels. researchgate.net
Sublethal exposure to this compound can significantly impact insect behavior and locomotion even before the onset of paralysis. The neurotoxic effects can cause disorientation, ataxia (incoordination), and difficulty with movement. oup.commedcraveonline.com For example, studies on mosquitoes exposed to volatile pyrethroids like metofluthrin (B10177) have shown disorientation and an inability to navigate properly, even if they are not immediately knocked down. oup.com This disorientation can impair essential behaviors such as host-seeking and feeding. oup.com While some pyrethroids can elicit an escape or repellent response, others, like metofluthrin, have been observed to cause insects to remain in a treated area while being unable to function properly, ultimately succumbing to the toxic effects. oup.comajtmh.org
Efficacy and Susceptibility Profiling in Arthropod Populations
Quantitative Assessment of Insecticidal Potency Against Key Vector Species.usm.myusm.myoup.comresearchgate.net
Meperfluthrin, a polyfluorinated pyrethroid insecticide, demonstrates significant insecticidal activity against various arthropod vectors of disease. researchgate.netsentonpharm.com Its potency is typically evaluated through laboratory bioassays that determine the lethal concentrations (LC) and lethal doses (LD) required to cause mortality in a target population. usm.myentomoljournal.com These assessments are crucial for understanding the compound's effectiveness and for developing appropriate vector control strategies. smolecule.commalariaworld.org
Lethal Concentration (LC) and Lethal Dose (LD) Determinations in Laboratory Bioassays.usm.myoup.com
Laboratory bioassays are standard methods used to quantify the toxicity of insecticides like this compound. entomoljournal.com These tests involve exposing insects to varying concentrations of the chemical to determine the lethal concentration required to kill 50% (LC50) or 90% (LC90) of the test population. innovationtoimpact.org Similarly, the lethal dose (LD50) represents the dose per unit of body weight that is fatal to 50% of the tested organisms. usm.myusm.my
Studies have shown that this compound exhibits high toxicity to key mosquito vectors. For instance, in a laboratory study, the LD50 value of this compound for Aedes albopictus was determined to be 0.0061 ng/mg, and for Aedes aegypti, it was 0.0090 ng/mg. usm.myusm.my Another study comparing the vapor toxicity of several volatile pyrethroids found that this compound and transfluthrin (B58387) had the highest toxicity against all species tested. researchgate.netusda.gov
The following table summarizes the lethal dose (LD50) values of this compound against two major mosquito species as determined in a laboratory study. usm.myusm.my
| Species | LD50 (ng/mg) |
| Aedes albopictus | 0.0061 |
| Aedes aegypti | 0.0090 |
Species-Specific Susceptibility Variations.oup.comresearchgate.net
The susceptibility of arthropod populations to this compound can vary significantly between different species. oup.comresearchgate.net These variations can be influenced by a range of factors including the insect's physiological and metabolic characteristics.
Research has highlighted these species-specific differences in susceptibility. For example, mosquito coils containing 0.08% this compound demonstrated the most potent insecticidal effects against Anopheles albimanus, Aedes albopictus, and Culex quinquefasciatus when compared to other pyrethroid-based coils. researchgate.netresearchgate.netnih.gov While this compound caused 92% mortality in Culex quinquefasciatus, other compounds like dimefluthrin (B1295995) and rich-d-transallethrin resulted in only 60-70% mortality, indicating a higher susceptibility of this species to this compound. oup.com
Furthermore, comparative bioassays have revealed differences in knockdown rates between mosquito species. This compound and dimefluthrin produced higher knockdown rates against Aedes albopictus than Aedes aegypti. researchgate.net This suggests that Aedes albopictus may be more susceptible to the rapid action of these volatile pyrethroids. researchgate.net
Spatial Repellency and Excito-Repellency Research
This compound is a volatile pyrethroid insecticide recognized for its spatial repellent and excito-repellent properties. ivcc.comzgswfz.com.cn Spatial repellency refers to the ability of a chemical to create a zone of protection by preventing insects, such as mosquitoes, from entering a treated space. ivcc.com Excito-repellency is a related concept describing actions that deter insects from entering or cause them to leave a treated area prematurely, often to avoid contact with the airborne insecticide. biorxiv.org These mechanisms are crucial for reducing human-vector contact and are central to the function of products like mosquito coils and passive emanators. ivcc.combiorxiv.org Research has focused on quantifying these effects to establish this compound's efficacy as a public health tool against disease vectors. zgswfz.com.cnresearchgate.net
Behavioral Responses of Insects to Volatile this compound Exposures
Exposure to volatile this compound elicits a range of behavioral responses in arthropods, primarily mosquitoes. These responses are key to its effectiveness in preventing bites and potential disease transmission. The primary behaviors observed include deterrence from entering a space, irritation that causes insects to leave, feeding inhibition, knockdown, and mortality. biorxiv.org
Studies have demonstrated that this compound induces significant non-contact, spatial repellency in key mosquito vectors like Aedes aegypti and Aedes albopictus. zgswfz.com.cn In one field study, treatments with this compound resulted in a zero-capture rate for wild mosquitoes, highlighting its potent repellent action. frontiersin.org The underlying mechanism for this repellency may not be tied to the insect's olfactory system; instead, evidence suggests that sodium channels could play a role in the repellent response. zgswfz.com.cn
The intensity of these behavioral responses can be influenced by the insect's susceptibility to pyrethroids. Research has shown that the repellency effect of this compound was less pronounced in a pyrethroid-resistant strain of Aedes aegypti that carries kdr mutations on sodium channels, compared to a susceptible strain. zgswfz.com.cn
Table 1: Behavioral Responses of Aedes Mosquitoes to this compound
Factors Influencing Spatial Repellency Efficacy (e.g., Release Rates, Environmental Conditions)
The effectiveness of this compound as a spatial repellent is not constant but is influenced by several key factors, including its release rate from a given product and the surrounding environmental conditions. ivcc.comku.ac.th
Release Rates: The rate at which volatile this compound is released into the air is fundamental to its efficacy. ivcc.com A sufficient concentration must be achieved and maintained in a space to effectively repel or knock down insects. For products that burn, such as mosquito coils, the release rate is a critical design parameter. Research indicates that an effective release rate for this compound to cause insect knockdown is between 0.04 and 0.40 mg per minute. google.com
Table 2: Effective Release Rates of Select Volatile Pyrethroids for Insect Knockdown
Environmental Conditions: The environment where a this compound product is used significantly impacts the dispersion and concentration of its vapors. ku.ac.th Factors such as temperature, airflow, and the physical structure of the space can either enhance or diminish its repellent effect. For the related volatile pyrethroid metofluthrin (B10177), studies have shown that an increase in average room temperature positively affects its spatial repellency, likely by increasing the volatilization rate. nih.govpsu.edu Conversely, factors that increase air exchange, such as wind or large openings in a room, can dissipate the active ingredient and reduce efficacy. ku.ac.thpsu.edu
Table 3: Environmental Factors Affecting Volatile Pyrethroid Efficacy
Insecticide Resistance Mechanisms and Management Strategies
Phenotypic and Genotypic Characterization of Meperfluthrin Resistance Development
The development of resistance is a multifactorial process observed through both physical traits (phenotype) and genetic changes (genotype). Phenotypic resistance is characterized by a measurable decrease in the mortality of an insect population after exposure to a standard dose of an insecticide. researchgate.net Genotypic characterization involves identifying the specific genetic mutations that confer this resistance. mdpi.comnih.govnih.gov
For instance, studies on pyrethroid resistance in the mosquito Aedes aegypti have evaluated both the resistant phenotype and the associated genetic mutations. nih.gov Researchers conduct dose-response bioassays to determine the level of resistance and use techniques like polymerase chain reaction (PCR) to genotype individuals for known resistance-conferring mutations. nih.gov This dual approach provides a comprehensive profile of the resistance status within a population.
Laboratory selection experiments are a key tool for quantifying this phenomenon. In a typical study, an insect population is repeatedly treated with an insecticide like deltamethrin (B41696) (a pyrethroid similar to this compound) for multiple generations. The mortality rate and resistance intensity are measured at each generation. Research has shown that this process can lead to the development of highly resistant populations from a moderately resistant parent population in as few as 12 generations. researchgate.net Conversely, when the selection pressure is removed, susceptibility may gradually return over many generations, highlighting the importance of strategic insecticide use. researchgate.net
Table 1: Illustrative Example of Resistance Development Over Generations This interactive table demonstrates a hypothetical increase in resistance, measured by the lethal concentration required to kill 50% of the population (LC50), over generations of selection pressure.
| Generation | Selection Status | LC50 (ng/µL) | Resistance Ratio (RR) |
| F0 (Parental) | Unselected | 5 | 1.0 |
| F3 | Selected | 25 | 5.0 |
| F6 | Selected | 80 | 16.0 |
| F9 | Selected | 250 | 50.0 |
| F12 | Selected | 600 | 120.0 |
Note: Data are hypothetical, based on trends observed in laboratory selection studies.
The resistance observed in laboratory settings is strongly correlated with insecticide use patterns in the field. nih.gov The intensity and frequency of insecticide applications in agricultural or public health settings create the selection pressure that drives the evolution of resistance. nih.gov Studies have found a direct correlation between previous and current acaricide use and the current resistance ratios in tick populations. nih.gov
Field-based residual bioassays are essential for understanding "practical resistance," which is the measurable loss of an insecticide's performance under real-world conditions. mdpi.com These studies expose insects to treated surfaces (like leaves) at various intervals after insecticide application to assess the longevity and efficacy of the chemical. mdpi.com This approach helps to determine if laboratory-documented resistance translates to control failures in the field and can inform adjustments to spray intervals and integrated pest management (IPM) programs. mdpi.com
Molecular Mechanisms of Pyrethroid Resistance Relevant to this compound
Resistance to pyrethroids like this compound is primarily mediated by two well-characterized molecular mechanisms: target-site insensitivity and enhanced metabolic detoxification. nbinno.comresearchgate.net Often, both mechanisms can be present within a single resistant population.
This compound exerts its insecticidal effect by binding to voltage-gated sodium channels (VGSCs) in the nerve cells of insects, disrupting normal nerve function and leading to paralysis and death. nbinno.comnih.gov Target-site insensitivity occurs due to point mutations in the gene that codes for the VGSC protein. nbinno.com These mutations, commonly referred to as knockdown resistance (kdr) mutations, alter the structure of the sodium channel, reducing its affinity for pyrethroid molecules. nih.govwho.int
Several kdr mutations have been identified in various pest species and are associated with resistance to a range of pyrethroids. The presence and frequency of these mutations are monitored as key indicators of resistance development. nih.gov
Table 2: Common kdr Mutations Associated with Pyrethroid Resistance
| Mutation | Amino Acid Change | Associated Pest(s) | Significance |
| V1016I / V1016G | Valine to Isoleucine or Glycine | Aedes aegypti | Directly implicated in pyrethroid resistance, often in combination with other mutations. who.intnih.gov |
| V410L | Valine to Leucine | Aedes aegypti | A mutation found in a highly resistant strain in combination with V1016I and F1534C. nih.gov |
| F1534C | Phenylalanine to Cysteine | Aedes aegypti | Widely reported and shown to confer resistance against pyrethroids, often co-occurring with the V1016I mutation. nih.govplos.org |
Metabolic resistance is another major mechanism where insects exhibit an enhanced ability to detoxify or sequester the insecticide before it can reach its neural target. researchgate.netnih.gov This is typically achieved through the increased activity or overexpression of specific detoxification enzymes.
The three primary families of enzymes involved are cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs). nih.gov For pyrethroid resistance, P450s and esterases are particularly significant. entostudio.itresearchgate.net
Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes plays a crucial role in metabolizing a wide range of foreign compounds, including insecticides. nih.gov Overexpression of certain P450 genes has been frequently linked to pyrethroid resistance in various mosquito species and other pests. nih.gov The involvement of P450s can be confirmed using synergists like piperonyl butoxide (PBO), a P450 inhibitor. nbinno.com When PBO is administered with an insecticide, it can restore susceptibility in resistant populations, demonstrating that P450-mediated detoxification is a key resistance mechanism. nbinno.comresearchgate.net
Esterases: Carboxylesterases (CCEs) are enzymes that break down insecticides containing ester bonds, a key structural feature of pyrethroids. nih.gov Increased esterase activity, resulting from gene amplification or upregulation, is a common mechanism of resistance in many insect species. entostudio.itnih.gov
Table 3: Examples of Detoxifying Enzymes Implicated in Pyrethroid Resistance
| Enzyme Family | Specific Gene/Enzyme | Associated Pest(s) | Reference |
| Cytochrome P450s | CYP6AA7, CYP9J34, CYP6Z2 | Culex quinquefasciatus | nih.gov |
| Cytochrome P450s | CYP6P4 | Anopheles gambiae | wellcomeopenresearch.org |
| Esterases | α-Esterase, Esterase B1 | Culex quinquefasciatus | nih.gov |
| Esterases & P450s | General elevated activity | Cimex lectularius (Bed Bug) | entostudio.itresearchgate.net |
Research on Resistance Management Strategies in the Context of this compound Use
To preserve the utility of this compound and other valuable insecticides, proactive insecticide resistance management (IRM) is essential. nbinno.com The goal of IRM is to delay the evolution of resistance or to manage already resistant populations. Strategies are often based on reducing the selection pressure for any single insecticide. researchgate.netresearchgate.net
Key IRM strategies relevant to this compound include:
Rotation of Insecticides: This involves alternating the use of this compound with insecticides from different chemical classes that have different modes of action. nbinno.com This practice prevents constant selection pressure for pyrethroid resistance mechanisms. researchgate.net
Mixture Formulations: this compound can be used in combination with other active ingredients, such as synergists like PBO, which can overcome metabolic resistance. nbinno.com Formulations with multiple insecticides having different modes of action can also be effective, making it more difficult for insects to develop resistance to both compounds simultaneously. researchgate.net
Implementing these strategies requires continuous monitoring of resistance levels in target populations to make informed decisions and adapt control programs as needed. nih.gov
Evaluation of Resistance Reversal or Mitigation Approaches
The development of resistance to this compound, a potent synthetic pyrethroid, necessitates the implementation and evaluation of strategies to reverse or mitigate this trend, ensuring its continued efficacy in pest control programs. Key approaches include the use of synergists, insecticide rotation, and mixture formulations. nbinno.com
One of the primary mechanisms of metabolic resistance to pyrethroids, including this compound, involves the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s). nbinno.com Synergists are compounds that can inhibit these enzymes, thereby restoring the susceptibility of resistant insect populations. Piperonyl butoxide (PBO) is a well-known synergist that has been evaluated for its ability to mitigate this compound resistance. nbinno.comnbinno.com
A study investigating the knockdown and insecticidal activities of this compound against Aedes aegypti and Aedes albopictus demonstrated that pretreatment with PBO significantly increased the knockdown rate and mortality caused by this compound in both species. researchgate.net This suggests that P450-mediated metabolism plays a significant role in the detoxification of this compound and that the use of PBO can effectively counteract this resistance mechanism. researchgate.net
Table 1: Effect of Piperonyl Butoxide (PBO) on this compound Efficacy
| Species | Treatment | Effect | Implication |
|---|---|---|---|
| Aedes aegypti | This compound + PBO | Significantly increased knockdown and mortality | P450 enzymes are involved in resistance |
Data derived from a study on the knockdown and insecticidal activities of pyrethrum, dimefluthrin (B1295995), and this compound. researchgate.net
Insecticide rotation, which involves alternating the use of this compound with insecticides that have different modes of action, is another crucial strategy. nbinno.com This approach reduces the selection pressure for the development of resistance to any single compound. While specific evaluations of this compound rotation schemes are not widely documented, the principle is a cornerstone of insecticide resistance management (IRM). nbinno.com
Similarly, the use of this compound in mixture formulations with other insecticides having different modes of action can help to overcome or delay the development of resistance. nbinno.com The rationale is that an insect resistant to one compound in the mixture may still be susceptible to the other, making it less likely for resistance to develop to both simultaneously.
Cross-Resistance Dynamics with Other Insecticides
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. For this compound, as with other pyrethroids, the primary mechanisms driving cross-resistance are target-site insensitivity and enhanced metabolic detoxification. nbinno.com
Target-site resistance in many insect species is associated with mutations in the voltage-gated sodium channel (VGSC), the primary target of pyrethroids. nbinno.com These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of pyrethroids to the sodium channel, leading to decreased sensitivity. Since this mechanism is common to all pyrethroids, it is highly probable that insect populations with kdr-mediated resistance to other pyrethroids will also exhibit cross-resistance to this compound.
Metabolic resistance, mediated by enzymes like cytochrome P450s, glutathione S-transferases (GSTs), and carboxylesterases (CCEs), is another significant factor in cross-resistance. nbinno.com These enzymes can detoxify a range of insecticides, not just pyrethroids. Therefore, increased activity of these enzymes can lead to cross-resistance between this compound and other pyrethroids, as well as insecticides from different classes that are substrates for the same enzymes.
Field studies have provided evidence of co-occurring resistance to this compound and other insecticides. For instance, a study in Suame Municipality, Ghana, found that local populations of Anopheles mosquitoes were resistant to mosquito coils containing this compound, as well as to the pyrethroid deltamethrin and the organochlorine DDT. malariaworld.org While this co-resistance does not definitively prove a common underlying mechanism without further molecular analysis, it points towards the potential for cross-resistance in field populations exposed to multiple insecticides.
Table 2: Observed Co-resistance in Anopheles Mosquitoes
| Insecticide Class | Insecticide | Resistance Status in Suame Municipality |
|---|---|---|
| Pyrethroid | This compound (in coils) | Resistant |
| Pyrethroid | Deltamethrin | Resistant |
Data from a study on mosquito control strategies and insecticide resistance in Suame Municipality. malariaworld.org
The structural similarities between this compound and other pyrethroids make cross-resistance within this class highly likely. A study on permethrin-resistant Pediculus capitis (head lice) found high levels of cross-resistance to d-phenothrin (B1212162) and deltamethrin, demonstrating the broad impact of pyrethroid resistance mechanisms. researchgate.net Although this compound was not tested in this study, the findings support the principle of extensive cross-resistance among pyrethroid insecticides.
Environmental Dynamics and Biotransformation of Meperfluthrin
Environmental Fate in Abiotic Compartments
The environmental fate of meperfluthrin in non-living components of the ecosystem is governed by its inherent chemical properties and its interaction with soil, water, and sunlight.
Degradation Pathways in Soil and Water Matrices (e.g., Hydrolysis, Photolysis)
The primary abiotic degradation pathways for pyrethroids like this compound are hydrolysis and photolysis. researchgate.net this compound is reported to be more stable under acidic and neutral conditions, while it undergoes more rapid hydrolysis in alkaline environments. sentonpharm.com
Detailed quantitative studies on this compound are limited in publicly available literature. However, data from the structurally similar pyrethroid, metofluthrin (B10177), provides insight into the likely degradation behavior. For metofluthrin, base-catalyzed hydrolysis proceeds via the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol metabolites. regulations.gov It is stable to hydrolysis in acidic and neutral water (pH 4 and 7) but degrades at a pH of 9 with a half-life of 33 days. regulations.gov Photolysis, or degradation by sunlight, is also a significant pathway. In aqueous solutions, metofluthrin has a photolysis half-life of 6 days. regulations.gov
Table 1: Abiotic Degradation Data for the Related Pyrethroid Metofluthrin
This table presents data for metofluthrin, a structurally similar compound, to illustrate potential degradation characteristics.
| Degradation Process | Condition | Half-life | Source |
|---|---|---|---|
| Hydrolysis | pH 4 & 7, 25°C | Stable | regulations.gov |
| pH 9, 25°C | 33 days | regulations.gov | |
| Aqueous Photolysis | pH 4 | 6 days | regulations.gov |
Persistence and Mobility in Environmental Systems
Persistence, often measured by a chemical's half-life in a specific medium, indicates how long a substance remains in the environment. oregonstate.edu this compound is generally considered to have low environmental persistence. Studies on the related compound metofluthrin show it has a short half-life in soil, with aerobic soil metabolism half-lives of less than four days. regulations.gov
Mobility refers to the potential of a pesticide to move through the soil and potentially contaminate groundwater. pesticidestewardship.org This is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the chemical tends to bind tightly to soil particles and is therefore less mobile. chemsafetypro.com Metofluthrin has a high Koc value of over 3700 mL/g, classifying it as having low mobility. regulations.gov Given the structural similarities, this compound is also expected to have low mobility in soil.
Table 2: Soil Mobility Classification Based on Koc Values
This table shows the general classification of a chemical's mobility in soil based on its Koc value.
| Koc (mL/g) | Mobility Class |
|---|---|
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Medium |
| 500 - 2000 | Low |
| > 2000 | Slightly to Immobile |
Source: Adapted from McCall et al. classification schemes. chemsafetypro.com
Adsorption and Desorption Characteristics in Various Substrates
Adsorption is the binding of chemicals to soil particles, which significantly influences their mobility and availability for degradation or uptake by organisms. oregonstate.edu For pyrethroids, adsorption is a key process, with the extent of binding strongly correlated with the soil's organic matter and clay content. pesticidestewardship.orgoecd.org Pesticides with strong adsorption characteristics are less likely to leach into groundwater or move with surface water runoff. oregonstate.edu
Specific adsorption-desorption studies on this compound are not widely available. However, the high Koc value reported for the analogous compound metofluthrin suggests that this compound also adsorbs strongly to soil and sediment particles. regulations.gov This strong binding contributes to its low mobility and increases its persistence by reducing its availability to degradative forces. oecd.org Desorption, the release of the adsorbed chemical back into the soil solution, is often a slow process for strongly bound pesticides.
Biotransformation in Environmental Microorganisms and Organisms
Biotransformation by living organisms, particularly microorganisms, is a critical process in the breakdown of pesticides in the environment.
Microbial Degradation Pathways and Metabolite Identification
Microbial degradation is a primary route for the dissipation of pyrethroid insecticides in soil and water. nih.gov Numerous studies have identified various bacterial and fungal species capable of using pyrethroids as a source of carbon and energy. nih.gov
Specifically for this compound, the fungal strain Neocosmospora sp. AF3 has been identified as being effective in its degradation. researchgate.netresearchgate.net While this demonstrates the potential for microbial breakdown of this compound, the specific metabolic pathways and the resulting intermediate metabolites have not been detailed in the cited research. researchgate.netresearchgate.net Generally, the microbial degradation of pyrethroids begins with the cleavage of the ester bond, followed by the further breakdown of the resulting alcohol and carboxylic acid components. nih.govmdpi.com For example, when Neocosmospora sp. AF3 degrades the pyrethroid tetramethrin (B1681291), the identified metabolites include chrysanthemic acid and tetrahydrophthalimide. researchgate.net
Table 3: Examples of Pyrethroid-Degrading Microorganisms
This table lists various microorganisms identified in research as being capable of degrading different pyrethroid insecticides.
| Microorganism Genus | Pyrethroid(s) Degraded |
|---|---|
| Bacillus | Cypermethrin, Beta-cyfluthrin |
| Pseudomonas | Cypermethrin, Lambda-cyhalothrin |
| Aspergillus | Cypermethrin, Lambda-cyhalothrin |
| Trichoderma | Beta-cyhalothrin |
| Neocosmospora | Tetramethrin, this compound, others |
| Sphingomonas | 3-phenoxybenzoic acid (a common metabolite) |
Source: nih.govresearchgate.netmdpi.com
Enzymatic Biotransformation Processes
The biotransformation of pyrethroids is facilitated by specific enzymes. The initial and most crucial step is the hydrolysis of the ester linkage that connects the acid and alcohol moieties of the molecule. nih.govnih.gov This reaction is catalyzed by hydrolase enzymes, particularly carboxylesterases, which are widespread in microorganisms, insects, and mammals. nih.gov
Following the initial ester cleavage, oxidative enzymes play a significant role in the further degradation of the molecule. There is strong evidence for the involvement of cytochrome P450 monooxygenases (P450s) in the metabolism of this compound. Studies have shown that the knockdown effect of this compound on mosquitoes is significantly enhanced when used with piperonyl butoxide (PBO), a known inhibitor of P450 enzymes. researchgate.net This indicates that P450s are actively involved in detoxifying this compound in insects. researchgate.net Furthermore, toxicological studies in rats exposed to this compound have also pointed to the involvement of the detoxifying enzyme cytochrome P450. nih.gov
Table 4: Key Enzyme Classes in Pyrethroid Biotransformation
| Enzyme Class | Role in Degradation |
|---|---|
| Carboxylesterases | Catalyze the initial cleavage of the ester bond, a primary detoxification step. |
| Cytochrome P450 Monooxygenases | Involved in oxidative metabolism of the parent compound and its metabolites. |
| Glutathione-S-Transferases (GSTs) | Participate in the conjugation and detoxification of metabolites. |
Source: nih.govresearchgate.netepa.gov
Research Methodologies for Environmental Fate Studies
The environmental fate of a pesticide, such as this compound, is assessed through a series of standardized laboratory studies designed to determine its persistence and transformation in key environmental compartments like water and soil. These studies investigate the principal degradation pathways, including hydrolysis, photodegradation, and microbial metabolism. The methodologies for these investigations are often guided by international protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), to ensure data consistency and reliability. epa.govmedcraveonline.com While specific data for this compound's environmental fate are not always publicly detailed, the research methodologies follow the established patterns for other pyrethroid insecticides. epa.govnih.gov
Laboratory Degradation Studies
To understand how this compound breaks down, researchers conduct controlled laboratory experiments that isolate specific degradation processes.
Hydrolysis: This process evaluates the breakdown of the chemical in water at different pH levels. fao.org Studies are typically conducted in sterile, buffered aqueous solutions at pH 5, 7, and 9 to represent a range of environmental acidities. epa.govepa.gov The test substance is added to these solutions, which are maintained at a constant temperature (e.g., 25°C) in the dark to exclude microbial and light-induced degradation. epa.gov Samples are taken at regular intervals to measure the concentration of the parent compound and identify major degradation products. epa.gov The rate of hydrolysis is crucial, as some pyrethroids are stable in acidic and neutral conditions but degrade rapidly under alkaline conditions. epa.govscribd.com
Aqueous Photodegradation: These studies determine the effect of sunlight on the degradation of a pesticide in water. epa.gov The test chemical, dissolved in a sterile aqueous buffer solution, is exposed to a light source that simulates natural sunlight (wavelengths >290 nm). epa.gov A control group is kept in the dark at the same temperature to isolate the effect of light. epa.gov Samples are collected over time to analyze the parent compound's disappearance and the formation of photoproducts. epa.gov For some pyrethroids, photodegradation can be a significant pathway, though its importance can be confounded by microbial degradation if the water is not sterile. epa.gov
Soil Metabolism: The breakdown of this compound by soil microorganisms is a critical component of its environmental persistence. fao.org Aerobic soil metabolism studies are conducted by applying the pesticide to fresh soil samples with a known microbial population and physicochemical properties (e.g., texture, organic matter content, pH). nih.gov The soils are maintained at a constant temperature and moisture level for a period ranging from several weeks to months. epa.gov Samples are extracted and analyzed at various intervals to track the decline of the parent molecule and identify metabolites. nih.gov Anaerobic studies are also performed to assess degradation in oxygen-depleted environments, such as flooded soils. epa.gov The half-life (DT50), the time it takes for 50% of the compound to degrade, is a key parameter derived from these studies. fao.org
Analytical Techniques
Accurate quantification of the parent compound and its transformation products is essential for environmental fate studies.
Sample Extraction: The first step involves extracting the target analyte from the environmental matrix (water, soil, or sediment). For water samples, solid-phase extraction (SPE) is a common technique. usgs.govusgs.gov For solid samples like soil and sediment, methods like microwave-assisted extraction are used. usgs.gov The extracts often require a "cleanup" step to remove interfering substances from the matrix, which can be achieved using SPE or gel permeation chromatography (GPC). epa.gov
Chromatographic Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques used. usgs.govresearchgate.net Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful method for identifying and quantifying pyrethroids and their metabolites at low concentrations. usgs.govusgs.govresearchgate.net The use of isotope dilution techniques, where a labeled version of the analyte is added to the sample as an internal standard, can improve the accuracy and precision of the analysis. epa.gov
Research Findings
Detailed experimental data on the environmental degradation of this compound are limited in publicly available literature. However, studies on similar pyrethroids provide insight into the expected behavior and the type of data generated by these methodologies. For instance, the persistence of a pyrethroid is highly dependent on the specific environmental conditions.
Table 1: Illustrative Half-life Data for Pyrethroid Insecticides in Environmental Studies This table presents typical degradation half-life (DT50) values for various pyrethroids under different laboratory conditions, illustrating the type of data obtained from environmental fate studies.
| Pyrethroid | Study Type | Conditions | Half-life (DT50) |
| Cypermethrin | Hydrolysis | pH 5 (25°C) | Stable |
| Cypermethrin | Hydrolysis | pH 7 (25°C) | Stable |
| Cypermethrin | Hydrolysis | pH 9 (25°C) | 1.8 - 2.5 days |
| Cypermethrin | Aerobic Soil Metabolism | Laboratory (25°C) | 53 - 63 days |
| Bifenthrin | Hydrolysis | Acidic Medium | ~13.5 days |
| Bifenthrin | Soil Biodegradation | Laboratory | ~12 days |
| Flonicamid | Photolysis in Soil | Clay-loam soil (pH 8.59) | 2.46 days |
| Flonicamid | Hydrolysis | Alkaline (1.0 N NaOH) | 0.95 days |
Data compiled from studies on various pyrethroids to illustrate typical results from environmental fate methodologies. epa.govnih.govekb.eg
Table 2: Common Metabolites Identified in Pyrethroid Degradation Studies This table lists major degradation products identified for pyrethroids in environmental fate studies, indicating the transformation pathways.
| Parent Pyrethroid | Degradation Pathway | Major Metabolites Identified |
| Cypermethrin | Soil Metabolism / Photolysis | 3-phenoxybenzoic acid (MPBAcid), 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) |
| Tetramethrin | Microbial Degradation | Chrysanthemic acid, N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, Tetrahydrophthalimide |
Structure Activity Relationship Sar Studies of Meperfluthrin Analogs
Elucidation of Key Structural Moieties Governing Insecticidal Potency
The presence and pattern of fluorine atoms on the Meperfluthrin molecule are critical to its high efficacy and stability. smolecule.com this compound belongs to a group of polyfluorinated pyrethroids which have demonstrated consistently high toxicity to mosquitoes. researchgate.netresearchgate.net
Key findings regarding fluorination include:
Enhanced Potency: The 2,3,5,6-tetrafluorobenzyl alcohol moiety is a key feature of highly active pyrethroids like this compound and its analogue, Metofluthrin (B10177). sumitomo-chem.co.jp This specific fluorination pattern on the benzyl (B1604629) ring significantly boosts insecticidal activity. sumitomo-chem.co.jp Fluorination can increase the molecule's lipophilicity and stability, which helps it penetrate the insect's body and reach its target site more effectively. mdpi.com
Increased Stability: The carbon-fluorine bond is the strongest in organic chemistry, making fluorinated compounds like this compound more resistant to environmental and metabolic degradation. mdpi.comnih.gov This enhanced stability ensures the insecticide persists long enough to exert its effect. smolecule.commdpi.com
Metabolic Resistance: The tetrafluorobenzyl moiety in compounds like Transfluthrin (B58387) (an analogue of this compound) appears to be less susceptible to detoxification by certain metabolic enzymes, such as P450s, which are known to break down other pyrethroids. researchgate.net This suggests that the specific fluorination pattern of this compound helps it overcome some common mechanisms of insect resistance.
A comparison of pyrethroids shows that polyfluorinated compounds like this compound and Transfluthrin exhibit greater vapor toxicity against various mosquito species compared to non-fluorinated or monofluorinated pyrethroids. researchgate.net
| Compound | Fluorination Status | Relative Toxicity Ranking |
|---|---|---|
| Transfluthrin | Polyfluorinated (Tetrafluorobenzyl moiety) | Highest |
| This compound | Polyfluorinated (Tetrafluorobenzyl moiety) | Highest |
| Metofluthrin | Polyfluorinated (Tetrafluorobenzyl moiety) | High |
| Prallethrin | Non-fluorinated | Lower |
| Flumethrin | Monofluorinated | Lowest |
This table is based on findings indicating that Transfluthrin and this compound had the greatest toxicity across several mosquito species. researchgate.netresearchgate.net
The core structure of this compound, containing a cyclopropane (B1198618) ring and a benzyl ester, is fundamental to its ability to bind to the insect sodium channel.
Cyclopropane Ring: For a long time, the cyclopropane ring was considered an indispensable component for pyrethroid insecticidal activity. jst.go.jpnih.gov This rigid ring structure helps to correctly orient the rest of the molecule for optimal interaction with the binding site on the sodium channel. researchgate.net The substituents on the cyclopropane ring, such as the gem-dimethyl group, are also crucial for high insecticidal activity. nih.gov While some effective pyrethroids that lack this ring (e.g., Fenvalerate) have been developed, the cyclopropane carboxylate moiety remains a hallmark of many potent insecticides, including this compound. jst.go.jpnih.govresearchgate.net The acid portion of the molecule, which includes the cyclopropane ring, is a key part of the pyrethroid pharmacophore. researchgate.net
Benzyl Ester Component: The ester linkage connects the cyclopropane "acid" portion to the fluorinated "alcohol" portion. researchgate.net This ester group itself, along with the benzyl ring, plays a vital role in the binding process. researchgate.net The alcohol moiety is essential for the three-dimensional arrangement required for biological activity. researchgate.net In this compound, this is the 2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl group. herts.ac.uk The interaction between the ester and the receptor site is a critical step in the mechanism of action, which leads to the disruption of the sodium channel's function. smolecule.com
Computational Chemistry and Molecular Modeling Approaches in SAR
To further understand the complex relationship between this compound's structure and its function, scientists employ advanced computational techniques. These methods allow for the prediction of biological activity and the simulation of interactions at a molecular level. researchgate.net
QSAR is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov The fundamental principle is that similar structures generally exhibit similar properties and activities. nih.gov
In the context of this compound and other pyrethroids, QSAR models are developed to:
Predict the insecticidal potency of new, unsynthesized analogs. researchgate.net
Identify the key physicochemical parameters (e.g., hydrophobicity, electronic properties) that govern toxicity. nih.gov
Gain insight into the molecular mechanism of action by comparing different classes of compounds that act on the same target. nih.govnih.gov
These models use mathematical expressions to relate molecular descriptors (numerical representations of a molecule's properties) to observed biological activity, providing a powerful tool for designing more effective and selective insecticides. researchgate.net
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. These simulations provide a detailed, dynamic view of how a ligand, such as this compound, interacts with its biological target, the voltage-gated sodium channel (VGSC). acs.orgnih.gov
MD simulations have been instrumental in:
Visualizing Binding: Simulating the binding of pyrethroids to the VGSC, revealing how the insecticide fits into its receptor site. acs.orgmdpi.com
Understanding Resistance: Analyzing how mutations in the sodium channel (known as knockdown resistance or kdr mutations) alter the channel's structure and reduce the binding affinity of pyrethroids. acs.org
Identifying Key Interactions: Pinpointing specific amino acid residues within the sodium channel that are crucial for binding the insecticide. acs.orgresearchgate.net
Explaining State-Dependent Action: Elucidating why pyrethroids bind more effectively to certain states (e.g., open state) of the sodium channel, which explains their use-dependent mechanism of action. nih.gov
These simulations confirm that pyrethroids bind within the VGSC and that structural changes, such as those from resistance mutations, can weaken these interactions, thereby reducing the insecticide's efficacy. acs.org
Stereochemical Effects on Biological Activity and Specificity
Pyrethroid molecules like this compound are chiral, meaning they exist as multiple stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms. researchgate.netmdpi.com This stereochemistry is critically important, as different isomers can have vastly different biological activities. granthaalayahpublication.orgresearchgate.net
Isomer-Specific Potency: Often, only one or a few stereoisomers are responsible for the desired insecticidal effect, while others may be less active or inactive. nih.govannualreviews.org For cyclopropane-based pyrethroids, esters with the 1R configuration at the C-1 position of the cyclopropane ring are typically the most insecticidally active. annualreviews.org this compound is specifically the (1R,3S)-isomer, indicating that this specific spatial arrangement is optimized for insecticidal activity. herts.ac.uk
Receptor Interaction: The specific 3D shape of an isomer determines how well it fits into the binding site of its target receptor. nih.gov The precise geometry of the active this compound isomer allows for optimal interaction with the insect's sodium channel, leading to its potent neurotoxic effects. researchgate.net The use of single, highly active isomers is a key strategy in the development of modern, effective pyrethroids. researchgate.net
Advanced Analytical Methodologies for Meperfluthrin Research
Chromatographic Techniques for Meperfluthrin Detection and Quantification
Chromatography is the cornerstone for separating this compound from complex mixtures, enabling its accurate detection and quantification. Gas and liquid chromatography are the two primary modalities employed for this purpose, each with specific applications in this compound analysis.
Gas Chromatography (GC) Applications in Residue Analysis
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is frequently used for determining pesticide residues in various samples.
In the analysis of commercial products, such as mosquito coils, a gas chromatograph equipped with a Flame Ionization Detector (FID) can be utilized. scribd.com A typical method involves a capillary column (e.g., 30m x 0.32mm x 0.25µm) to separate this compound from other components in the formulation. scribd.com The compound is quantified using an internal standard method to ensure accuracy. scribd.com
For residue analysis in more complex matrices like environmental or biological samples, GC is often coupled with a mass spectrometer. scholars.directusgs.gov This combination provides high sensitivity and selectivity. scholars.direct The sample preparation for such analyses can involve techniques like solid-phase microextraction (SPME) to collect analytes from the air when studying the combustion by-products of mosquito coils. dtic.mil While GC-MS with standard electron ionization (EI) is widely used for pesticide analysis, it's noted that for many pyrethroids, extensive fragmentation occurs, which can make detection of the molecular ion challenging. researchgate.net
Below are typical operating conditions for the GC analysis of this compound in mosquito coils:
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | 30m x 0.32mm x 0.25µm capillary column |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Initial 100°C (hold 2 min), ramp to 280°C at 20°C/min (hold 11 min) |
| Carrier Gas | Nitrogen |
| Injection Volume | 1.0 µL |
| Internal Standard | Dibutyl phthalate |
| Retention Time (this compound) | ~7.4 min |
| Retention Time (Internal Standard) | ~4.2 min |
This table is based on data from a technical document for this compound analysis. scribd.com
High-Performance Liquid Chromatography (HPLC) in Purity and Formulation Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of thermally labile or non-volatile compounds and is widely used for the purity and formulation analysis of pesticides. nih.gov For this compound and other pyrethroids, reversed-phase HPLC with a C18 column is a common approach. nih.govnih.gov
A study on the analysis of pyrethroids in honey samples utilized ultrasound-assisted ionic liquid dispersive liquid-phase microextraction followed by HPLC with a diode-array detector (HPLC-DAD). nih.gov This method demonstrated good linearity for this compound in the concentration range of 1-200 µg/L. nih.gov The use of a DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, enhancing the specificity of the detection. measurlabs.com
In the context of formulation analysis, HPLC is used to determine the concentration of the active ingredient and to check for impurities. honeywell.com A certificate of analysis for a this compound reference standard specifies an assay by HPLC of minimum 96% purity, indicating its importance in quality control. honeywell.com While specific methods for this compound formulations are proprietary, methods developed for similar pyrethroids like permethrin (B1679614) provide a good reference. These methods often use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water. nih.gov
The following table summarizes the conditions for a validated HPLC-DAD method for this compound analysis in honey samples:
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph with Diode Array Detector (HPLC-DAD) |
| Linearity Range | 1-200 µg L⁻¹ |
| Limit of Detection (LOD) | 0.21-0.38 µg L⁻¹ |
| Recoveries in real samples | 101.2-103.0% |
| Enrichment Factors | 506-515 |
This table is based on findings from a comparative study on microextraction techniques for pyrethroid analysis. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantification of this compound. These methods provide information on the molecular structure, confirm the identity of the compound, and allow for accurate concentration measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, NMR is used to confirm its structural integrity. Certificates of Analysis for this compound reference standards confirm that the structure is verified using ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR. lgcstandards.com
While detailed spectral assignments for this compound are not commonly published in open literature, commercial suppliers of reference standards provide confirmation that the obtained spectra conform to the expected structure. cenmed.comsigmaaldrich.com Furthermore, the concept of quantitative NMR (qNMR) is an established method for determining the purity of reference materials without the need for a specific standard of the analyte itself, offering a direct and accurate purity assessment. youtube.combwise.krnih.gov
A supplier of a this compound analytical standard provides the following information regarding its identity confirmation:
| Analytical Technique | Result |
| ¹H-NMR | Conforms to Structure |
| ¹³C-NMR | Conforms to Structure |
| ¹⁹F-NMR | Conforms to Structure |
This table is based on information from a Certificate of Analysis for a this compound reference standard. lgcstandards.com
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive and selective technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio (m/z). When coupled with a chromatographic separation technique like GC or HPLC, it becomes a powerful analytical tool for pesticide residue analysis.
In the context of this compound and other pyrethroids, electron ionization (EI) is a common ionization method used in GC-MS. wikipedia.org EI is considered a "hard" ionization technique, leading to extensive fragmentation of the molecule. wikipedia.org This fragmentation pattern can serve as a fingerprint for identification, though for many pyrethroids, the molecular ion peak may be weak or absent, which can complicate the determination of the molecular weight from the spectrum alone. researchgate.netresearchgate.net The fragmentation of pyrethroids is often initiated by the cleavage of the labile ester linkage. researchgate.net Despite the extensive fragmentation, specific fragment ions are used for quantification in selected ion monitoring (SIM) mode, which enhances the sensitivity and selectivity of the analysis. researchgate.net
The molecular formula of this compound is C₁₇H₁₆Cl₂F₄O₃, with a monoisotopic mass of 414.0412624 Da. nih.gov This information is crucial for high-resolution mass spectrometry (HRMS), which can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition.
UV-Visible Spectrophotometry in Concentration Determination
UV-Visible spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. It is a relatively simple and cost-effective method for determining the concentration of an analyte that absorbs light in this region.
A study on the accumulation of this compound in the organs of albino rats after exposure to mosquito coil smoke utilized UV-Visible spectrophotometry for quantification. ajol.info The method involved the extraction of this compound from tissue samples and subsequent analysis of the extract. The concentration of this compound was determined by measuring the absorbance at a wavelength of 280 nm. ajol.info The selection of this wavelength was based on reports for the analysis of similar pesticide compounds. ajol.info The study established a calibration curve using standard solutions of this compound to calculate the concentration in the biological samples. ajol.info
The following table presents the results of this compound residue determination in rat organs using UV-Visible spectrophotometry after 28 days of exposure:
| Organ | Average Residue Concentration (mg/kg) ± SD |
| Blood | 199 ± 0.03 |
| Lungs | 321 ± 0.01 |
| Kidney | 129 ± 0.05 |
| Liver | 564 ± 0.07 |
This table is based on data from a study on the estimation of this compound levels in albino rat organelles. ajol.info
Sample Preparation and Extraction Techniques for Complex Matrices
The accurate quantification of this compound in complex environmental and biological samples necessitates robust sample preparation and extraction techniques. These matrices, such as soil, water, agricultural products, and biological tissues, contain a multitude of interfering substances like fats, pigments, proteins, and sugars that can affect analytical results. phenomenex.commdpi.com The primary goal of sample preparation is to isolate the target analyte, this compound, from these interferences and concentrate it to a level suitable for detection by analytical instruments. researchgate.net Methodologies like QuEChERS and Solid Phase Extraction (SPE) are prominent in pesticide residue analysis due to their efficiency and effectiveness. phenomenex.comresearchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology
The QuEChERS method has become a cornerstone in pesticide residue analysis, particularly for a wide range of food and agricultural samples. phenomenex.com Developed to overcome the challenges of traditional, labor-intensive extraction methods, QuEChERS offers a streamlined two-step approach: extraction and cleanup. phenomenex.com Its versatility allows for the analysis of various compounds in diverse and complex matrices. phenomenex.commdpi.com
The first step involves a partitioning extraction, typically using acetonitrile as the solvent, along with specific buffering extraction salts. phenomenex.com This process isolates the pesticide residues from the sample matrix. For matrices with low water content, such as dried goods, a modification is required where water is added prior to extraction to facilitate the partitioning process. restek.com
A study on the determination of this compound levels in the organs of albino rats utilized a modified QuEChERS technique. ajol.inforesearchgate.netajol.info The process involved homogenizing the sample, adding acetonitrile, followed by the addition of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (NaOAc) salts. ajol.info The mixture is then vortexed and centrifuged to separate the layers, with the supernatant containing the this compound ready for the cleanup stage. ajol.info
Table 1: Example of a QuEChERS Procedure for this compound Extraction from Biological Samples ajol.info
| Step | Procedure | Purpose |
| 1. Sample Preparation | 5 mL of a biological sample (e.g., blood) is placed into a 15 mL centrifuge tube. | To prepare the sample for extraction. |
| 2. Solvent Addition | 4.5 mL of acetonitrile is added to the tube. | To extract this compound from the sample matrix. |
| 3. Salt Addition | 1.8 g of anhydrous MgSO₄ and 0.45 g of NaOAc are added. | To induce phase separation and enhance extraction efficiency. |
| 4. Mixing | The mixture is vortexed for 1 minute. | To ensure thorough mixing of the sample, solvent, and salts. |
| 5. Centrifugation | The tube is centrifuged at 4000 rpm for 2 minutes. | To separate the acetonitrile layer (supernatant) containing the analyte from the solid matrix and aqueous layer. |
| 6. Supernatant Collection | The upper acetonitrile layer is collected for the cleanup step. | To isolate the extract containing this compound. |
Solid Phase Extraction (SPE) and Dispersive SPE (dSPE) Applications
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of analytes from liquid samples. researchgate.net It operates by partitioning analytes between a solid stationary phase (sorbent) and a liquid mobile phase. researchgate.net The choice of sorbent is critical and depends on the properties of the analyte and the matrix components to be removed. researchgate.net For pyrethroid insecticides, SPE can be used to extract them from water samples, with subsequent analysis by gas chromatography. usgs.gov
Dispersive Solid Phase Extraction (dSPE) is a simplification of SPE and is the most common cleanup technique used in the QuEChERS workflow. phenomenex.comnih.gov In dSPE, the cleanup sorbent is added directly to the sample extract obtained after the initial extraction and centrifugation. nih.gov This mixture is then vortexed and centrifuged, after which the cleaned extract is ready for analysis. ajol.info The direct dispersion of the sorbent into the solution increases the contact area between the sorbent and the matrix interferences, leading to a rapid and effective cleanup. nih.gov
Common sorbents used in dSPE for pesticide analysis include:
Magnesium Sulfate (MgSO₄): Used to remove excess water from the acetonitrile extract. youtube.com
Primary Secondary Amine (PSA): Effectively removes sugars, fatty acids, organic acids, and some pigments. youtube.comlcms.cz
Graphitized Carbon Black (GCB): Used for removing pigments like chlorophyll (B73375) and carotenoids, as well as sterols from highly pigmented samples. youtube.comlcms.cz However, GCB can also adsorb planar pesticides, so its use must be carefully evaluated. lcms.cz
C18 (Octadecyl): A nonpolar sorbent used to remove fats and waxes. youtube.comlcms.cz
In the analysis of this compound in rat organs, a dSPE cleanup step followed the QuEChERS extraction. ajol.inforesearchgate.net An aliquot of the supernatant was transferred to a centrifuge tube containing anhydrous MgSO₄ to remove residual water. ajol.info
Table 2: Common dSPE Sorbents and Their Primary Applications in Pesticide Analysis youtube.comlcms.cz
| Sorbent | Target Interferences |
| Magnesium Sulfate (MgSO₄) | Residual Water |
| Primary Secondary Amine (PSA) | Sugars, organic acids, fatty acids, anthocyanins |
| C18 (Octadecyl) | Nonpolar interferences, such as fats and waxes |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols |
Development and Validation of Analytical Standards and Reference Materials
The development and use of high-purity analytical standards and certified reference materials (CRMs) are fundamental for ensuring the quality and validity of analytical measurements. chiroblock.comeuropean-accreditation.org An analytical standard is a compound of high purity and known concentration used to calibrate instruments and quantify the amount of an analyte in a sample. chiroblock.com A CRM is a reference material certified by a recognized body, with one or more property values certified through a metrologically valid procedure, and comes with an uncertainty value at a stated level of confidence. european-accreditation.orginorganicventures.com
For this compound, analytical standards are commercially available from various suppliers. lgcstandards.comsigmaaldrich.com These standards are produced to the highest quality, often under accreditations like ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.comlgcstandards.com The use of these standards is crucial for:
Method Validation: To confirm that an analytical method is suitable for its intended purpose. european-accreditation.org
Calibration: To create a calibration curve against which unknown sample concentrations can be determined. inorganicventures.com
Quality Control: To monitor the performance and accuracy of analytical procedures over time. european-accreditation.org
The Certificate of Analysis (CoA) that accompanies a reference material is a critical document. lgcstandards.com It provides essential information about the standard, including its purity, identity (confirmed by techniques like NMR), concentration, and storage conditions. sigmaaldrich.comsigmaaldrich.com Using a well-characterized reference standard allows analytical laboratories to have confidence in the scientific integrity of their data. lgcstandards.com
Emerging Research Areas and Future Directions for Meperfluthrin
Innovative Formulation Technologies for Enhanced Efficacy and Environmental Profile
To improve the performance and environmental sustainability of meperfluthrin, researchers are exploring advanced formulation technologies. These innovations aim to increase the compound's stability, control its release, and improve its delivery to target pests, thereby maximizing its insecticidal action while minimizing environmental impact. smolecule.com
Microemulsion technology is a significant area of research for this compound. Microemulsions are clear, thermodynamically stable mixtures of oil, water, and surfactants that can encapsulate active ingredients like this compound in nanosized droplets (typically 10-100 nm). youtube.com This approach offers several advantages, including the ability to solubilize poorly water-soluble compounds, enhance bioavailability, and improve stability. youtube.comfip.orgresearchopenworld.com
Recent studies have focused on creating highly loaded this compound microemulsions using environmentally friendly, sugar-based surfactants. acs.org These formulations are designed to be more biocompatible and biodegradable. Nanotechnology, in general, offers a pathway to create novel delivery systems, such as nano-encapsulations, that can protect the active ingredient from degradation and allow for more precise targeting of pests. smolecule.comnih.gov The use of nanocarriers like liposomes is also being explored to co-encapsulate this compound with other insecticides, potentially improving environmental safety. researchgate.net
Table 1: Advantages of Microemulsion and Nanotechnology Formulations
| Feature | Benefit | Source |
| Enhanced Solubility | Improves the dispersion of lipophilic compounds like this compound in water-based applications. | fip.orgresearchopenworld.com |
| Increased Bioavailability | The small droplet size enhances absorption and transport of the active ingredient into the target pest. | youtube.comnih.gov |
| Improved Stability | Protects the active ingredient from environmental degradation (e.g., from UV light). | researchgate.net |
| Optical Clarity | Formulations are transparent, which can be advantageous for certain consumer products. | nih.gov |
| Thermodynamic Stability | Systems form spontaneously and do not separate over time, ensuring a long shelf-life. | youtube.comfip.org |
Controlled release technology is another key research direction for this compound formulations. The goal is to develop systems that release the active ingredient over a prolonged period at a predetermined rate. smolecule.comgoogle.com This approach maintains the effective concentration of the insecticide for longer, reduces the need for frequent reapplication, and minimizes potential negative side effects like phytotoxicity in agricultural settings. google.com
One patented innovation involves the use of lignin, a natural polymer, to create controlled-release formulations for various agrochemicals, including this compound. google.com These lignin-based matrices aim to immobilize the active ingredient in the soil, reducing leaching into groundwater while ensuring sustained efficacy against pests. google.com Research into other volatile pyrethroids has also involved in-silico modeling to design and develop controlled-release devices. ivcc.com Furthermore, smart-release formulations, such as polyurea microcapsules that respond to specific environmental stimuli (e.g., temperature, pH), represent a promising frontier for creating highly efficient and targeted pesticide delivery systems. researchgate.net
This compound in Integrated Vector Management Programs
Integrated Vector Management (IVM) is a rational decision-making process for optimizing the use of resources for vector control. ivcc.com It promotes a holistic approach that combines different control methods in a sustainable, ecologically sound, and effective manner. ivcc.comwho.intpaho.org this compound, primarily used as a spatial repellent and adulticide in products like mosquito coils and liquid vaporizers, is being evaluated for its role within these comprehensive programs. ivcc.comresearchgate.netmedcraveonline.com
A key principle of IVM is combining interventions to achieve a greater effect than any single tool could provide. Research has demonstrated that this compound's efficacy can be significantly enhanced when used with synergists. For instance, pre-treatment with piperonyl butoxide (PBO), a well-known synergist, has been shown to significantly increase the knockdown and mortality rates of mosquitoes exposed to this compound. researchgate.net PBO works by inhibiting metabolic enzymes (specifically P450s) in the insect that would otherwise detoxify the insecticide. researchgate.net
Furthermore, this compound is being formulated in combination with other insecticides to broaden the spectrum of activity and manage insecticide resistance. made-in-china.comgoogle.com
Table 2: Examples of this compound in Combination Formulations
| Combination Agent | Formulation Type | Target | Source |
| Alpha-Cypermethrin | Suspoemulsion (SE) | Public health pests (flies, mosquitoes, cockroaches) | made-in-china.com |
| Imidacloprid | Wettable Powder (WP) | General insecticidal use | google.com |
| Buprofezin | Suspension Concentrate (SC) | General insecticidal use | google.com |
| Nitenpyram | Wettable Powder (WP) | General insecticidal use | google.com |
The use of this compound-based products, particularly mosquito coils, is widespread in many regions affected by vector-borne diseases like malaria. medcraveonline.comnih.govresearchgate.net This makes its assessment for broader public health interventions crucial. Studies show that these coils can induce significant mosquito mortality, although their effectiveness can vary based on factors like ventilation. nih.gov
Addressing Research Gaps in this compound Science
Despite its growing use, several knowledge gaps remain in the scientific understanding of this compound and other spatial repellents. ivcc.commedcraveonline.com Addressing these gaps is essential for developing evidence-based guidelines for its use in vector control.
One of the most significant gaps is the lack of large-scale epidemiological evidence proving that the use of spatial repellents leads to a reduction in disease incidence. ivcc.com There is also a need for standardized definitions and evaluation methodologies to consistently measure the various effects of spatial repellents (e.g., deterrence, irritancy, mortality) across different studies. ivcc.com
Other identified research gaps include:
Insecticide Resistance: The long-term effects of sustained spatial repellent use on the development of insecticide resistance in mosquito populations are not well understood. ivcc.com While metabolic resistance mechanisms are known to affect pyrethroids, many of the specific enzymes involved have not been fully studied. researchgate.net
Sublethal Effects: More research is needed on the sublethal effects of this compound on mosquito behavior, fecundity, and longevity, as these can have important implications for vector dynamics. usm.myresearchgate.net
Environmental and Health Impacts: Further evaluation of the byproducts generated from the combustion of this compound coils is needed to fully assess health risks. medcraveonline.com
Data from Diverse Settings: There is an urgent need for more data on insecticide resistance and vector behavior from various geographical regions to tailor control strategies effectively. researchgate.netresearchgate.net
Long-Term Behavioral Studies of Insect Populations
Emerging research is beginning to explore the long-term behavioral consequences of this compound exposure on insect populations. Sub-lethal doses of insecticides can induce significant changes in insect behavior, which can have profound implications for vector control strategies. usm.my For instance, studies on mosquitoes have shown that exposure to sub-lethal amounts of pyrethroids can alter their host-seeking and feeding behaviors. usm.my
Future research in this area should focus on more comprehensive, long-term studies to understand the full spectrum of behavioral changes induced by this compound. This includes investigating potential impacts on mating behavior, oviposition (egg-laying) site selection, and circadian rhythms. Understanding these behavioral modifications is crucial, as they can influence the effectiveness of control measures like insecticide-treated nets and indoor residual spraying. For example, a shift in biting times to earlier in the evening or outdoors could render these tools less effective. Moreover, behavioral avoidance of treated areas is a documented phenomenon for some insecticides and warrants investigation for this compound. nih.gov
Table 1: Sublethal Effects of this compound on Mosquito Behavior
| Species | Behavioral Change | Reference |
|---|---|---|
| Aedes aegypti | Increased host-seeking time | usm.my |
Advanced Mechanistic Studies of Resistance Evolution
The evolution of insecticide resistance is a major threat to the continued efficacy of vector control programs. For pyrethroids like this compound, two primary mechanisms of resistance are well-documented: target-site resistance and metabolic resistance. pjoes.comresearchgate.net
Target-site resistance involves genetic mutations in the voltage-gated sodium channel (VGSC), the primary target of pyrethroids. These mutations reduce the binding affinity of the insecticide to the channel, thereby diminishing its effect. pjoes.comresearchgate.net
Metabolic resistance occurs when insects have enhanced capabilities to detoxify the insecticide before it reaches its target site. This is often due to the overexpression or increased efficiency of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs). pjoes.comfrontiersin.org
Studies have indicated that metabolic resistance, particularly involving P450s, plays a significant role in resistance to volatile pyrethroids, including this compound. researchgate.netresearchgate.netresearchgate.net The use of the synergist piperonyl butoxide (PBO), which inhibits P450 activity, has been shown to increase the efficacy of this compound, suggesting the involvement of these enzymes in its detoxification. researchgate.netresearchgate.net
Advanced mechanistic studies are crucial to further elucidate the specific enzymes and genetic mutations responsible for this compound resistance. This involves:
Transcriptomic and proteomic analyses to identify which detoxification genes are upregulated in resistant populations.
DNA sequencing to identify novel mutations in the VGSC gene and other potential target sites.
Functional validation of identified resistance mechanisms through techniques like gene silencing (RNAi) and heterologous expression systems.
A deeper understanding of these mechanisms will enable the development of more effective resistance management strategies. This could include the development of new synergists that target specific detoxification enzymes or the design of novel insecticides that are less susceptible to existing resistance mechanisms.
Table 2: Known Resistance Mechanisms to Pyrethroids
| Mechanism | Description | Key Enzymes/Genes | Reference |
|---|---|---|---|
| Target-Site Resistance | Alteration of the insecticide's target site, reducing binding affinity. | Voltage-gated sodium channel (VGSC) gene | pjoes.comresearchgate.net |
Computational and Systems Biology Approaches in this compound Research
Computational and systems biology are increasingly being applied to insecticide research, offering powerful tools to analyze complex biological data and model the interactions between insecticides and insect populations. uni.lusimonsfoundation.orgpasteur.fr These approaches can significantly accelerate the research and development of new insecticides and resistance management strategies.
In the context of this compound, computational approaches can be utilized in several key areas:
Molecular Modeling: Computational docking and molecular dynamics simulations can be used to model the interaction of this compound with its target site, the voltage-gated sodium channel. This can help in understanding the precise binding mechanism and how resistance mutations affect this interaction.
Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of this compound and its metabolites to non-target organisms, aiding in environmental risk assessment.
Systems Biology of Resistance: Integrating "omics" data (genomics, transcriptomics, proteomics, metabolomics) from this compound-susceptible and -resistant insect populations can help to construct comprehensive models of resistance. These models can identify key genes, proteins, and metabolic pathways involved in resistance, revealing potential new targets for synergists or novel insecticides. ccia.org.au
Population Dynamics Modeling: Mathematical models can be used to simulate the spread of this compound resistance in insect populations under different selection pressures and control strategies. This can help in designing and evaluating resistance management strategies to prolong the effective lifespan of the insecticide.
The application of these computational and systems biology approaches will be instrumental in advancing our understanding of this compound's mode of action, the evolution of resistance, and its ecological impact. salk.eduivcc.com
Ethical Considerations and Responsible Research Practices in Insecticide Development
The development and use of insecticides like this compound raise a number of ethical considerations that must be addressed through responsible research and management practices. redinational.comfreedompestservices.com
A primary ethical concern is the potential for harm to non-target organisms and the environment. freedompestservices.comredinational.com While this compound is designed to be toxic to insects, its effects on other species, including beneficial insects, aquatic life, and even humans, must be thoroughly evaluated. freedompestservices.comajol.info Responsible research practices demand comprehensive ecotoxicological testing to assess these risks.
Another significant ethical issue is the development of insecticide resistance. freedompestservices.comredinational.com The widespread use of a single insecticide can lead to the rapid evolution of resistance, rendering the product ineffective and potentially exacerbating the problem of vector-borne diseases. freedompestservices.com This creates an ethical obligation to implement resistance management strategies, such as rotating insecticides with different modes of action, using synergists, and integrating non-chemical control methods. fao.org
Furthermore, there are ethical considerations related to human testing and exposure. nih.gov While human data can be valuable for risk assessment, such studies must adhere to the highest ethical standards, including informed consent and minimizing risks to participants. nih.gov For commercially available products containing this compound, clear and accurate labeling regarding safe use and potential hazards is essential to protect public health. ched.gov.ph
Responsible research and development in the field of insecticides should be guided by principles of sustainability, precaution, and transparency. deskera.comeuropa.eu This includes:
Investing in the research and development of safer, more selective, and biodegradable insecticides. deskera.com
Promoting Integrated Pest Management (IPM) and Integrated Vector Management (IVM) approaches that minimize reliance on chemical insecticides. europa.euresearchgate.netucanr.edu
Ensuring that the benefits of insecticide use in controlling disease vectors and agricultural pests are weighed against the potential risks to human health and the environment.
Fostering open communication and collaboration between researchers, industry, regulatory agencies, and the public to ensure that insecticides are developed and used in a responsible and ethical manner. fao.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Deltamethrin (B41696) |
| Permethrin (B1679614) |
| Transfluthrin (B58387) |
| Dimefluthrin (B1295995) |
| Metofluthrin (B10177) |
| Prallethrin |
| Esbiothrin |
| Piperonyl butoxide (PBO) |
| DDT |
| D-allethrin |
Q & A
Q. What ethical frameworks apply to this compound research involving vertebrate models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
